molecular formula C9H10BrN3O2 B8026588 1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine

1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine

Cat. No.: B8026588
M. Wt: 272.10 g/mol
InChI Key: DNJHYFIFNWSNTH-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine is an organic compound that features a bromine and nitro group attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine typically involves the following steps:

    Bromination: The addition of a bromine atom to the phenyl ring.

    Hydrazine Formation: The formation of the hydrazine moiety through the reaction of hydrazine with an appropriate precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Substitution: The hydrazine moiety can participate in condensation reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of new pharmaceuticals or as a biochemical probe.

    Medicine: Investigation of its biological activity and potential therapeutic effects.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine: can be compared with other nitro-substituted phenyl hydrazines.

    1-(3-Chloro-5-nitrophenyl)-2-(propan-2-ylidene)hydrazine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromo-5-nitrophenyl)-2-(methylidene)hydrazine: Similar structure but with a different alkylidene group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both bromine and nitro groups can make it a versatile intermediate for further chemical transformations.

Properties

IUPAC Name

3-bromo-5-nitro-N-(propan-2-ylideneamino)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O2/c1-6(2)11-12-8-3-7(10)4-9(5-8)13(14)15/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJHYFIFNWSNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC(=CC(=C1)Br)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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